LX-2761

概要

説明

LX2761は、主に腸管腔に存在する、ナトリウムグルコース共輸送体1(SGLT1)の強力な阻害剤です。 この化合物は、腸におけるグルコース吸収を阻害することにより、糖尿病患者の血糖コントロールを改善するために開発されました 。 SGLT1とSGLT2の両方に影響を与える他の阻害剤とは異なり、LX2761は消化管内で特異的に作用するように設計されており、全身的な副作用を最小限に抑えています .

準備方法

合成経路および反応条件: LX2761の合成には、ベンジルカーボネートのsp3-sp2スズキカップリングなど、いくつかの重要なステップが含まれます 。 このプロセスには、通常、トリフルオロ酢酸などの試薬の使用が含まれ、反応はUV検出による逆相高速液体クロマトグラフィー(HPLC)でモニターされます 。 合成経路には、(3-クロロ-4-メチルフェニル)((3aS,5R,6S,6aS)-6-ヒドロキシ-2,2-ジメチルテトラヒドロフロ[2,3-d][1,3]ジオキソール-5-イル)メタノンと(2R,3S,4R,5S,6S)-6-(3-クロロ-4-メチルフェニル)テトラヒドロ-2H-ピラン-2,3,4,5-テトライルテトラアセテートなどの中間体の調製が含まれます .

工業生産方法: LX2761の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、反応監視と精製の自動化システムの使用が含まれ、最終製品の高収率と高純度が保証されます .

化学反応の分析

反応の種類: LX2761は、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物の構造により、特定の条件下でこれらの反応に参加することができます .

一般的な試薬と条件: LX2761を含む反応で使用される一般的な試薬には、トリフルオロ酢酸、メタノール、アセトニトリルが含まれます。 反応は通常、制御された温度下で行われ、HPLCを使用して監視されます .

生成される主な生成物: LX2761を含む反応から生成される主な生成物には、その合成に不可欠なさまざまな中間体が含まれます。 これらの中間体は、さらに処理されて高純度の最終化合物が得られます .

科学研究の応用

LX2761は、特に化学、生物学、医学、産業の分野で、幅広い科学研究の応用があります。 化学では、ナトリウムグルコース共輸送体の阻害を研究するためのモデル化合物として使用されます 。 生物学および医学では、LX2761は、腸におけるグルコース吸収を阻害することにより、糖尿病患者の血糖コントロールを改善する可能性について調査されています 。 さらに、製薬業界では、新しい抗糖尿病薬の開発に役立っています .

科学的研究の応用

LX2761 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of sodium/glucose cotransporters . In biology and medicine, LX2761 is being investigated for its potential to improve glycemic control in diabetic patients by inhibiting glucose absorption in the intestines . Additionally, it has applications in the pharmaceutical industry for the development of new antidiabetic drugs .

作用機序

LX2761は、腸管腔のナトリウムグルコース共輸送体1(SGLT1)を阻害することによって効果を発揮します 。 この阻害は、腸から血流へのグルコースの吸収を防ぎ、その結果、食後血糖値が低下します 。 この化合物は、SGLT1トランスポーターを特異的に標的とし、それを外向きに開いたコンフォメーションで固定し、基質結合部位をブロックします 。 このメカニズムにより、LX2761は、腎臓のSGLT1/2メカニズムに影響を与えることなく、消化管内で局所的に作用します .

類似の化合物との比較

類似の化合物: LX2761と類似の化合物には、エンパグリフロジン、エルツグリフロジン、ソタグリフロジンなどがあります 。 これらの化合物もナトリウムグルコース共輸送体を阻害しますが、特異性と作用部位が異なります。

LX2761の独自性: LX2761を他の類似の化合物から際立たせているのは、消化管内での特異的な作用です。 エンパグリフロジンやエルツグリフロジンなどの他の阻害剤は、SGLT1とSGLT2の両方を標的にし、全身的な影響を及ぼしますが、LX2761は局所的に作用するように設計されており、糖尿による感染症などの全身的な副作用を最小限に抑えています 。 この独自の特性により、LX2761は、副作用を少なくして糖尿病患者の血糖コントロールを改善する有望な候補となっています .

類似化合物との比較

Similar Compounds: Similar compounds to LX2761 include empagliflozin, ertugliflozin, and sotagliflozin . These compounds also inhibit sodium/glucose cotransporters but differ in their specificity and site of action.

Uniqueness of LX2761: What sets LX2761 apart from other similar compounds is its specific action within the gastrointestinal tract. While other inhibitors like empagliflozin and ertugliflozin target both SGLT1 and SGLT2 and have systemic effects, LX2761 is designed to act locally, minimizing systemic side effects such as glycosuria-related infections . This unique property makes LX2761 a promising candidate for improving glycemic control in diabetic patients with fewer side effects .

生物活性

LX-2761 is a sodium/glucose cotransporter 1 (SGLT1) inhibitor that has garnered attention for its potential therapeutic applications in managing diabetes. This article delves into the biological activity of this compound, summarizing key research findings, clinical data, and case studies.

Overview of this compound

This compound is designed to inhibit SGLT1 selectively in the gastrointestinal tract, thereby reducing glucose absorption without significantly affecting SGLT2 in the kidneys. This selective action minimizes systemic effects and enhances its therapeutic profile for diabetic patients.

The mechanism by which this compound operates involves blocking glucose transport in the intestines. Recent studies utilizing cryo-electron microscopy have elucidated that this compound binds within the substrate-binding site of hSGLT1, locking the transporter in an outward-open conformation. This interaction prevents glucose from being absorbed into the bloodstream, thereby lowering postprandial blood glucose levels .

Preclinical Studies

Preclinical evaluations have demonstrated several significant effects of this compound:

- Glycemic Control : In studies involving healthy mice and rats, this compound administration resulted in lower blood glucose excursions and increased levels of glucagon-like peptide-1 (GLP-1) after oral glucose challenges. These effects were sustained even 15 hours post-administration .

- Long-term Efficacy : In diabetic mouse models, long-term treatment with this compound improved fasting glucose levels and hemoglobin A1C while enhancing survival rates in late-onset diabetes cases .

Clinical Trials

Phase 1 clinical trials have confirmed the preclinical findings, showing that this compound effectively reduces postprandial glucose levels in type 2 diabetes patients while increasing plasma GLP-1 levels. Notably, the compound exhibited minimal systemic absorption and no significant increase in urinary glucose excretion, affirming its gastrointestinal selectivity .

Table 1: Summary of Clinical Findings for this compound

| Study Phase | Population | Key Findings |

|---|---|---|

| Preclinical | Mice/Rats | Reduced postprandial glucose; increased GLP-1 levels; improved survival in diabetic models |

| Phase 1 | Healthy Volunteers & Type 2 Diabetic Patients | Minimal systemic absorption; reduced postprandial glucose; increased plasma GLP-1; common adverse effect was diarrhea |

Adverse Effects

The primary adverse effect associated with this compound is diarrhea, attributed to its mechanism of action that reduces glucose absorption in the gut. However, this side effect appears to diminish over time with continued use or can be mitigated by gradual dose escalation or dietary adjustments .

Case Studies

Several case studies have been documented to illustrate the practical implications of this compound's biological activity:

- Case Study 1 : A cohort of type 2 diabetes patients treated with this compound exhibited a substantial reduction in postprandial blood sugar levels compared to baseline measurements. The increase in GLP-1 was correlated with improved glycemic control.

- Case Study 2 : Patients experiencing gastrointestinal side effects were managed through dietary modifications that included resistant starches, which helped improve tolerance to this compound without compromising its efficacy.

特性

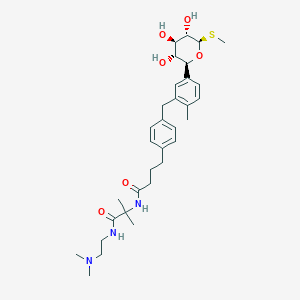

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZTRDIESRGTC-IXYVTWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。